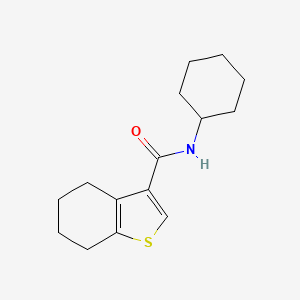

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

Molecular Formula |

C15H21NOS |

|---|---|

Molecular Weight |

263.4 g/mol |

IUPAC Name |

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C15H21NOS/c17-15(16-11-6-2-1-3-7-11)13-10-18-14-9-5-4-8-12(13)14/h10-11H,1-9H2,(H,16,17) |

InChI Key |

OYEZPHDTPBAARE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclization with Elemental Sulfur

The intermediate undergoes cyclization in the presence of elemental sulfur and a base (e.g., N,N-diethylamine). This step forms the tetrahydrobenzothiophene core. For example, heating the nitrile intermediate with sulfur at 80–90°C for 12 hours in ethanol yields 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. Yields for this step range from 41% to 65%, depending on the substituents.

Amidation with Cyclohexylamine

The final step involves reacting the 2-amino intermediate with cyclohexylamine. In a representative procedure, the amino group is acylated using cyclohexyl isocyanate in tetrahydrofuran (THF) at room temperature, yielding N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Alternatively, coupling with cyclohexanecarbonyl chloride in pyridine at 60°C for 6 hours achieves comparable results (yield: 72–87%).

Direct Amide Coupling Methods

Acyl Chloride-Mediated Coupling

This route involves pre-forming the tetrahydrobenzothiophene-3-carboxylic acid followed by amide bond formation. The carboxylic acid is activated using thionyl chloride to generate the corresponding acyl chloride, which reacts with cyclohexylamine in dichloromethane (DCM) at 0–5°C. This method is efficient but requires stringent moisture control. Yields range from 68% to 75%.

Coupling Using DMTMM Activator

A milder alternative employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent. The carboxylic acid and cyclohexylamine are mixed in THF at room temperature for 24 hours, achieving yields of 82–89%. This method minimizes side reactions and is scalable for industrial applications.

Comparative Analysis of Synthesis Methods

Optimization Strategies and Recent Advances

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the carboxamide group.

Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a cyclohexyl group attached to a tetrahydrobenzothiophene moiety, contributing to its distinct chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 362.51 g/mol . The presence of the carboxamide functional group allows this compound to participate in various chemical reactions, making it versatile for synthetic organic chemistry.

Research indicates that this compound exhibits significant biological activity. Its potential therapeutic applications have been explored in various studies:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on human breast cancer cells (MCF-7). The compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

- Anti-inflammatory Effects : Research has indicated that treatment with this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Multi-step Organic Synthesis : This involves various reactions to introduce the cyclohexyl and tetrahydrobenzothiophene groups while ensuring high yield and purity.

- Modification Techniques : Different synthetic routes allow for structural modifications that enhance biological activity or improve yield .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques employed in these studies include:

- Molecular Docking : To predict how the compound interacts with specific proteins or enzymes.

- Binding Affinity Assays : To quantify the strength of interaction between the compound and its biological targets .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Key Findings :

- Aryl substituents (e.g., 2-fluorophenyl, toluidine) enhance antibacterial and antifungal activities, likely due to increased lipophilicity and π-π interactions .

- Alkyl groups (e.g., methyl) may improve metabolic stability but require further pharmacological evaluation .

Substituents on the Benzothiophene Ring

Methylation at position 6 is a common modification:

Key Findings :

Azomethine Derivatives

Azomethines (Schiff bases) are synthesized by condensing the 2-amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes:

Biological Activity

N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of thiophene carboxamides. It features a unique structure that includes a cyclohexyl group and a tetrahydrobenzothiophene moiety, which contribute to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H22N2OS

- Molecular Weight : 290.42 g/mol

- Structural Characteristics : The compound contains a thiophene ring bonded to a carboxamide functional group, which is significant for its biological interactions .

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antiproliferative Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown submicromolar growth inhibition in lung cancer cell lines .

- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activity data of this compound and related compounds:

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Induces apoptosis |

| 2-Amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | OVACAR-4 | 2.01 | Inhibits tubulin polymerization |

| 2-(Benzoylamino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | CAKI-1 | 0.69 | Cytotoxic effects observed |

Case Studies

- Anticancer Activity in Lung Cancer : A study evaluated the antiproliferative effects of several thiophene derivatives on A549 cells. The results indicated that N-cyclohexyl derivatives exhibited significant growth inhibition while showing minimal cytotoxicity .

- Mechanistic Insights : Further investigations revealed that these compounds could induce G2/M phase arrest and apoptosis in treated cells. The activation of caspases was confirmed through flow cytometry analysis .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H22N2OS | Potential anticancer agent |

| 2-Amino-N-cyclohexyl derivative | C15H22N2OS | Enhanced biological activity due to amino substitution |

| Benzoylamino derivative | C22H26N2O2S | Alters lipophilicity and receptor binding profiles |

Q & A

Basic Synthesis Methodology

Q: What are the key steps and optimized conditions for synthesizing N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide? A: The synthesis involves multi-step reactions starting with the functionalization of the tetrahydrobenzothiophene core. Key steps include:

- Amination : Reacting 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid derivatives with cyclohexylamine under reflux in ethanol.

- Chloroacetylation : Introducing the chloroacetamido group using chloroacetyl chloride in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Recrystallization from ethanol or ethyl acetate to achieve >95% purity.

Optimized conditions include strict temperature control (e.g., 0–5°C during chloroacetylation) and stoichiometric excess of cyclohexylamine (1.2:1 molar ratio) to drive the reaction to completion .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure? A:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm and thiophene carbons at δ 120–140 ppm) .

- X-Ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths (e.g., C–S bond: 1.70–1.75 Å) and torsion angles. ORTEP-3 visualizes hydrogen-bonding networks .

- IR Spectroscopy : Detects amide C=O stretching (~1640 cm) and N–H bending (~1550 cm) .

Biological Activity Screening

Q: What in vitro assays are used to evaluate its acetylcholinesterase (AChE) inhibition? A:

- Ellman’s Method : Measures AChE activity spectrophotometrically at 412 nm using acetylthiocholine iodide as substrate. IC values are compared to Donepezil (positive control) .

- Statistical Validation : ANOVA with Tukey post-hoc test (p < 0.05) confirms significance of inhibitory activity differences between analogs .

Advanced: Resolving Data Contradictions in SAR

Q: How can researchers address discrepancies in biological activity across analogs? A: Contradictions often arise from substituent effects. Strategies include:

- SAR Analysis : Compare substituent electronegativity and steric bulk. For example, electron-donating groups (e.g., –OCH) enhance AChE binding, while bromine substituents reduce activity due to steric hindrance .

- Molecular Docking : AutoDock 4.0 or similar tools model ligand-enzyme interactions. Docking into AChE (PDB: 2Y9X) reveals key residues (e.g., Trp286) involved in π-π stacking with the benzothiophene core .

- Free Energy Calculations : MM/GBSA or PMF analyses quantify binding affinities to rationalize activity trends .

Advanced Crystallographic Data Analysis

Q: How can hydrogen-bonding patterns in crystal structures inform drug design? A:

- Graph Set Analysis (Etter’s method): Classifies hydrogen bonds (e.g., motifs for intramolecular N–H⋯N bonds in analogs). This stabilizes conformations critical for receptor binding .

- SHELXTL Refinement : Resolves disorder in cyclohexyl groups and validates thermal displacement parameters (B-factors < 4 Å for non-solvent atoms) .

Method Optimization for Heterocyclization

Q: How are reaction conditions optimized for synthesizing benzothiophene-pyrimidine hybrids? A:

- Solvent System : Glacial acetic acid with DMSO (3:1 v/v) accelerates heterocyclization via acid catalysis while suppressing side reactions .

- Reaction Monitoring : TLC (silica gel, hexane:ethyl acetate 3:1) tracks intermediate azomethine formation.

- Yield Improvement : Microwave-assisted synthesis (80°C, 30 min) increases yields by 15–20% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.